molecular formula C14H9F3N2O B3140906 6-Methyl-2-phenoxy-4-(trifluoromethyl)pyridine-3-carbonitrile CAS No. 478049-74-0

6-Methyl-2-phenoxy-4-(trifluoromethyl)pyridine-3-carbonitrile

Cat. No.: B3140906
CAS No.: 478049-74-0
M. Wt: 278.23 g/mol
InChI Key: CZHPCFODBIFWPP-UHFFFAOYSA-N
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Description

Introduction to 6-Methyl-2-phenoxy-4-(trifluoromethyl)pyridine-3-carbonitrile in Contemporary Heterocyclic Chemistry

Historical Context of Trifluoromethylpyridine Derivatives in Agrochemical Discovery

The trifluoromethylpyridine (TFMP) motif emerged as a transformative scaffold in agrochemical development following the 1982 commercialization of fluazifop-butyl, the first TFMP-derived herbicide. This innovation capitalized on the trifluoromethyl group's ability to modulate electron density, metabolic stability, and lipophilicity—properties critical for enhancing pesticidal activity and environmental persistence. By 2021, TFMP derivatives constituted 22% of newly approved agrochemicals, with substitution patterns evolving from early 3- and 5-trifluoromethylpyridines to advanced 4- and 6-substituted variants.

A paradigm shift occurred with the introduction of 4-trifluoromethylpyridine derivatives like flonicamid (2003) and pyroxsulam (2007), which demonstrated superior herbicidal efficacy through acetolactate synthase (ALS) inhibition. These advancements paralleled synthetic methodology improvements, particularly in regioselective trifluoromethylation and heterocyclic annulation. For instance, the patent CN116425671A (2023) detailed a novel vinyl ether-based approach for synthesizing 2-chloro-4-(trifluoromethyl)pyridine intermediates, achieving 74% yield through optimized chloride displacement. Such innovations enabled cost-effective production of TFMP building blocks, facilitating exploration of complex substitution patterns like those in this compound.

Table 1: Key TFMP-Derived Agrochemicals and Their Substitution Patterns
Agrochemical TFMP Position Year Introduced Primary Target
Fluazifop-butyl 5 1982 Grass weeds
Flonicamid 4 2003 Aphids, whiteflies
Pyroxsulam 4 2007 Broadleaf weeds
Sulfoxaflor 6 2012 Sucking insects

Structural Significance of Cyano-Phenoxy Substitution Patterns in Bioactive Molecules

The molecular architecture of this compound (C₁₄H₉F₃N₂O, MW 278.23 g/mol) integrates three pharmacologically critical groups:

  • Trifluoromethyl (CF₃) at C4 : Introduces strong electron-withdrawing effects (-I), polarizing the pyridine ring for enhanced dipole-dipole interactions with target proteins.
  • Phenoxy group at C2 : Provides π-π stacking capabilities through its aromatic system while increasing lipophilicity (logP ≈ 3.2), improving membrane permeability.
  • Cyano (CN) at C3 : Acts as a hydrogen bond acceptor and meta-directing group, directing electrophilic substitutions to optimize binding pocket complementarity.

X-ray crystallographic studies of analogous compounds reveal that the 2-phenoxy-3-cyano configuration induces a planar conformation between the pyridine core and phenoxy ring, maximizing surface contact with enzyme active sites. This geometry is stabilized by intramolecular CH-π interactions between the methyl group at C6 and the phenoxy oxygen (distance: 2.8–3.1 Å). Comparative analysis with 6-methyl-2-(methylamino)-4-(trifluoromethyl)pyridine-3-carbonitrile (CID 3715622) shows that replacing methylamino with phenoxy increases herbicidal activity 12-fold, underscoring the phenoxy group's role in target engagement.

Table 2: Structural Parameters of this compound
Parameter Value Method
Molecular Formula C₁₄H₉F₃N₂O PubChem CID 1480200
SMILES CC1=CC(=C(C(=N1)OC2=CC=CC=C2)C#N)C(F)(F)F PubChem
Topological Polar Surface Area 56.7 Ų Computed via PubChem
Hydrogen Bond Acceptors 5 PubChem Descriptors

Properties

IUPAC Name

6-methyl-2-phenoxy-4-(trifluoromethyl)pyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9F3N2O/c1-9-7-12(14(15,16)17)11(8-18)13(19-9)20-10-5-3-2-4-6-10/h2-7H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZHPCFODBIFWPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=N1)OC2=CC=CC=C2)C#N)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9F3N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201182320
Record name 6-Methyl-2-phenoxy-4-(trifluoromethyl)-3-pyridinecarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201182320
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

478049-74-0
Record name 6-Methyl-2-phenoxy-4-(trifluoromethyl)-3-pyridinecarbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=478049-74-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Methyl-2-phenoxy-4-(trifluoromethyl)-3-pyridinecarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201182320
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

6-Methyl-2-phenoxy-4-(trifluoromethyl)pyridine-3-carbonitrile (CAS No. 478049-74-0) is a compound of interest due to its potential biological activity, particularly in pharmacology and medicinal chemistry. This article reviews its biological properties, synthesis, and applications, supported by relevant research findings and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C14H9F3N2OC_{14}H_9F_3N_2O. The structural characteristics include:

  • Pyridine ring : A nitrogen-containing heterocycle that is crucial for biological activity.
  • Trifluoromethyl group : Known to enhance lipophilicity and metabolic stability.
  • Phenoxy group : Contributes to the compound's interaction with biological targets.
PropertyValue
Molecular Weight284.23 g/mol
Melting PointNot specified
SolubilitySoluble in organic solvents
AppearanceSolid

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in disease processes.

  • G-protein-coupled receptors (GPCRs) : This compound has been studied for its potential as an allosteric modulator of GPCRs, which are significant drug targets due to their role in signal transduction .
  • Antimicrobial Activity : Research indicates that derivatives of pyridine compounds exhibit antimicrobial properties. The presence of the trifluoromethyl group may enhance the potency against specific bacterial strains .

Case Studies

  • Study on Antimicrobial Efficacy :
    • A recent study evaluated the antimicrobial effects of several pyridine derivatives, including those similar to this compound. The results showed significant activity against Staphylococcus aureus with minimum inhibitory concentrations (MICs) ranging from 3.12 to 12.5 μg/mL .
  • Inhibition Studies :
    • Another investigation focused on the inhibition of specific enzymes related to inflammatory pathways, where compounds featuring similar structural motifs demonstrated promising results in reducing pro-inflammatory cytokines .

Table 2: Biological Activity Summary

Activity TypeTarget Organism/EnzymeMIC/IC50 Value
AntimicrobialStaphylococcus aureus3.12 - 12.5 μg/mL
Enzyme InhibitionPro-inflammatory enzymesNot specified

Synthesis and Applications

The synthesis of this compound involves several steps, often starting from commercially available pyridine derivatives. The trifluoromethylation can be achieved using reagents like trifluoromethanesulfonic anhydride or other fluorinated compounds.

Applications in Drug Development

Due to its promising biological activities, this compound could serve as a lead compound for developing new therapeutic agents targeting bacterial infections or inflammatory diseases. Its structural features allow for further modifications to optimize efficacy and selectivity.

Scientific Research Applications

Pharmaceutical Development

6-Methyl-2-phenoxy-4-(trifluoromethyl)pyridine-3-carbonitrile has potential applications in drug discovery due to its structural features that may interact with biological targets. Research indicates that compounds with similar structures can exhibit:

  • Antimicrobial Activity : Some derivatives have shown effectiveness against bacterial strains.
  • Anticancer Properties : Preliminary studies suggest activity against certain cancer cell lines, warranting further investigation into its mechanism of action.

Agrochemical Applications

In the field of agrochemicals, this compound may serve as a lead structure for developing new herbicides or pesticides. The trifluoromethyl group is known to enhance biological activity and environmental stability, making it an attractive candidate for:

  • Selective Herbicides : Targeting specific weed species while minimizing impact on crops.
  • Insecticides : Potential efficacy against pests resistant to existing treatments.

Materials Science

The unique chemical properties of this compound also make it suitable for applications in materials science:

  • Fluorinated Polymers : Its incorporation into polymer matrices can improve thermal stability and chemical resistance.
  • Coatings : Development of coatings with enhanced durability and resistance to environmental degradation.

Case Study 1: Antimicrobial Activity

A study conducted on various pyridine derivatives, including this compound, demonstrated significant antimicrobial properties against Gram-positive bacteria. The results indicated a minimum inhibitory concentration (MIC) comparable to established antibiotics, suggesting its potential as a new therapeutic agent .

Case Study 2: Herbicide Development

In agricultural research, compounds similar to this pyridine derivative were tested for their herbicidal activity against common weeds in cereal crops. Results showed effective control at low application rates, highlighting its potential as an environmentally friendly herbicide option .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations at Position 2

Phenoxy vs. Methoxy or Sulfanyl Groups
  • 6-Methyl-2-phenoxy-4-(trifluoromethyl)pyridine-3-carbonitrile: The phenoxy group contributes to π-π stacking interactions in biological targets.
  • Molecular weight: 204.18 g/mol .
  • 6-(4-Methoxyphenyl)-2-oxo-4-(trifluoromethyl)-1,2-dihydro-3-pyridinecarbonitrile (CAS MFCD03212266): A methoxy group and 2-oxo modification reduce steric bulk but may decrease stability under acidic conditions .
Chlorophenyl and Naphthyloxy Derivatives
  • 6-(2-Chlorophenyl)-2-(4-methoxyphenoxy)-4-(trifluoromethyl)pyridine-3-carbonitrile: Chlorine introduces electron-withdrawing effects, enhancing electrophilicity. This compound has been explored in agrochemical intermediates .
  • 6-(3-Chlorophenyl)-2-(naphthalen-2-yloxy)-4-(trifluoromethyl)pyridine-3-carbonitrile : The naphthyloxy group increases hydrophobicity, which could improve blood-brain barrier penetration .

Variations at Position 4

Trifluoromethyl vs. Chloro or Methyl Groups
  • 4-Chloro-6-(trifluoromethyl)pyridine-3-carbonitrile (CAS 1807217-26-0): Replacing the methyl group at position 6 with chlorine enhances halogen bonding but reduces steric hindrance. Molecular weight: 206.55 g/mol .

Modifications at Position 6

  • 6-(4-Methoxyphenyl)-2-oxo-4-(trifluoromethyl)-1,2-dihydro-3-pyridinecarbonitrile : The 4-methoxyphenyl group at position 6 increases planarity, favoring intercalation in DNA-binding applications .
  • 6-(2-Hydroxy-2-methylpropoxy) derivatives : Hydroxypropoxy groups improve aqueous solubility, critical for pharmacokinetics in drug design .

Table 1: Key Properties of Selected Compounds

Compound Name Molecular Weight (g/mol) Key Substituents Notable Properties
This compound 308.25* 2-phenoxy, 4-CF₃, 6-methyl High lipophilicity, metabolic stability
2-Sulfanyl-6-(trifluoromethyl)pyridine-3-carbonitrile 204.18 2-sulfanyl, 4-CF₃ Enhanced nucleophilicity
4-Chloro-6-(trifluoromethyl)pyridine-3-carbonitrile 206.55 4-CF₃, 6-Cl Halogen-bonding capability
6-(3-Chlorophenyl)-2-(naphthalen-2-yloxy)-4-(trifluoromethyl)pyridine-3-carbonitrile 429.82* 2-naphthyloxy, 4-CF₃, 6-Cl-phenyl Increased hydrophobicity

*Calculated based on molecular formula.

Q & A

Basic: What synthetic methodologies are commonly employed for the preparation of 6-methyl-2-phenoxy-4-(trifluoromethyl)pyridine-3-carbonitrile?

Answer:
The compound is typically synthesized via regioselective cyclization reactions. Key approaches include:

  • Malononitrile-based cyclization : Reacting 1-alkyl-4-piperidones with ylidenemalononitriles in methanol using sodium as a catalyst. This method achieves high regioselectivity for pyridine-3-carbonitrile derivatives .
  • Solvent-free synthesis : Using solid sodium ethoxide under solvent-free conditions with 1-methyl-3,5-bis[(E)-arylmethylidene]-tetrahydro-4(1H)-pyridinones and malononitrile, yielding quantitative outputs .
  • Multi-step trifluoromethylation : Introducing trifluoromethyl groups via halogen exchange (e.g., reacting 2-chloro-6-(trifluoromethyl)pyridine with fluorinating agents like KF in DMSO) .

Basic: How is regioselectivity controlled during the synthesis of pyridine-3-carbonitrile derivatives?

Answer:
Regioselectivity is influenced by:

  • Catalytic conditions : Sodium in methanol promotes preferential formation of 5,6-dihydro-[1]-benzothiepino[5,4-b]pyridine-3-carbonitriles over isomeric forms .
  • Substrate design : Electron-withdrawing groups (e.g., trifluoromethyl) direct cyclization to specific positions by stabilizing intermediates .
  • Temperature and solvent polarity : Higher polarity solvents enhance nucleophilic attack at the 3-position, favoring carbonitrile formation .

Basic: What analytical techniques are used to confirm the structural integrity of this compound?

Answer:

  • X-ray crystallography : Resolves bond angles (e.g., C29–C30–C31–C32 dihedral angle: 179.6°) and confirms spatial arrangement .
  • NMR spectroscopy : Assigns signals for trifluoromethyl (-CF₃, δ ~110–120 ppm in ¹⁹F NMR) and pyridine protons (δ 7.5–8.5 ppm in ¹H NMR) .
  • HPLC and TLC : Monitors reaction progress and purity (>95%) using reverse-phase C18 columns or silica gel plates .

Basic: What safety protocols are recommended for handling this compound?

Answer:

  • Personal protective equipment (PPE) : Use nitrile gloves, lab coats, and eye protection to avoid skin/eye contact .
  • Ventilation : Work in a fume hood to prevent inhalation of fine particles or vapors .
  • Storage : Store in airtight containers at 2–8°C, away from ignition sources due to potential flammability .

Advanced: How can synthetic yields be optimized for this compound?

Answer:

  • Catalyst optimization : Replace sodium ethoxide with milder bases (e.g., K₂CO₃) to reduce side reactions in solvent-free conditions .
  • Microwave-assisted synthesis : Accelerate reaction times (e.g., from 12 hours to 30 minutes) while maintaining >90% yield .
  • Purification techniques : Use column chromatography with ethyl acetate/hexane gradients (3:7 ratio) to isolate high-purity product .

Advanced: How can computational modeling aid in understanding this compound’s reactivity?

Answer:

  • DFT calculations : Predict regioselectivity by analyzing frontier molecular orbitals (FMOs) of intermediates .
  • Molecular docking : Simulate interactions with biological targets (e.g., kinases) using PyMol or AutoDock, leveraging crystallographic data .
  • Solvent effect modeling : COSMO-RS simulations optimize solvent selection for reactions, reducing trial-and-error experimentation .

Advanced: How to resolve contradictions in reported synthetic methodologies?

Answer:

  • Comparative kinetic studies : Analyze rate constants for competing pathways (e.g., solvent vs. solvent-free reactions) using in-situ FTIR .
  • Isotopic labeling : Track ¹³C-labeled malononitrile to identify intermediates and validate proposed mechanisms .
  • Meta-analysis : Cross-reference yields and conditions from multiple studies to identify optimal parameters (e.g., sodium ethoxide concentration) .

Advanced: What strategies are used to design derivatives with enhanced pharmacological properties?

Answer:

  • Bioisosteric replacement : Substitute phenoxy groups with thiophene or morpholine moieties to improve solubility (logP reduction by ~0.5 units) .
  • Prodrug synthesis : Introduce hydrolyzable esters (e.g., acetate) at the 6-methyl position to enhance bioavailability .
  • SAR studies : Test analogs with varying trifluoromethyl positions to correlate substituent effects with target binding affinity .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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6-Methyl-2-phenoxy-4-(trifluoromethyl)pyridine-3-carbonitrile
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6-Methyl-2-phenoxy-4-(trifluoromethyl)pyridine-3-carbonitrile

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